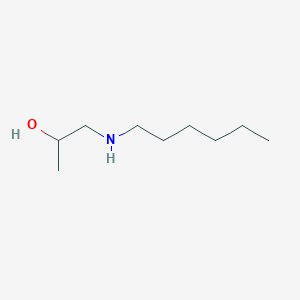

1-(Hexylamino)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

41063-37-0 |

|---|---|

Molecular Formula |

C9H21NO |

Molecular Weight |

159.27 g/mol |

IUPAC Name |

1-(hexylamino)propan-2-ol |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-10-8-9(2)11/h9-11H,3-8H2,1-2H3 |

InChI Key |

OXUBFNFJCLTHCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCC(C)O |

Origin of Product |

United States |

Contextualization Within Advanced Amino Alcohol Chemistry Research

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH). nih.gov Their utility in organic synthesis is vast, particularly as chiral auxiliaries and ligands in asymmetric catalysis, and as building blocks for pharmaceuticals and natural products. rsc.orgresearchgate.net The relative position of the amino and hydroxyl groups (e.g., 1,2- or 1,3-amino alcohols) influences their chemical properties and applications. nih.gov

The synthesis of amino alcohols is a key area of research, with numerous methods developed for their preparation. researchgate.net Common strategies include the ring-opening of epoxides with amines, the reduction of amino acids, and various catalytic asymmetric methods. rsc.orgmdpi.com The development of efficient and stereoselective synthetic routes to chiral amino alcohols remains an active field of investigation, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. researchgate.netnih.gov

Within this extensive body of research, specific amino alcohols are often selected as model compounds or "scaffolds" for developing new synthetic methodologies or for exploring structure-activity relationships. However, based on available data, 1-(Hexylamino)propan-2-ol has not emerged as a prominent example in these studies. Its structure, featuring a secondary amine with a hexyl group and a secondary alcohol, places it within the general class of 1,2-amino alcohols. While its basic chemical properties can be inferred from its structure, detailed investigations into its specific reactivity, catalytic activity, or biological properties are not readily found in the current scientific literature.

Historical Trajectories and Key Milestones in the Study of 1 Hexylamino Propan 2 Ol

A thorough review of historical chemical literature does not reveal any significant milestones or dedicated studies focused specifically on 1-(Hexylamino)propan-2-ol. The history of amino alcohol research dates back to early investigations into naturally occurring and physiologically active substances. nih.gov However, the trajectory of research has largely concentrated on amino alcohols with more immediate applications, such as those derived from common amino acids or those with demonstrated catalytic or biological activity.

The study of propanolamines, a subclass of amino alcohols, has been ongoing, but again, the focus has been on simpler or more commercially relevant derivatives. For instance, extensive research exists for propan-1-ol and propan-2-ol, as well as for simpler amino derivatives. While the synthesis of related structures like 1-[(propan-2-yl)amino]propan-2-ol is documented in chemical databases, this does not extend to a historical research narrative for this compound. The absence of this compound in notable historical reviews or seminal papers on amino alcohols suggests that it has not played a significant role in the development of this field.

Significance of 1 Hexylamino Propan 2 Ol As a Prototypical Research Scaffold

Established Synthetic Approaches for this compound and its Analogs

The preparation of this compound and related structures can be achieved through several well-established synthetic methodologies. These range from traditional chemical reactions to more sophisticated chemoenzymatic strategies that offer enhanced stereoselectivity.

Traditional Reaction Pathways and Conditions for this compound Synthesis

The most common and direct method for synthesizing β-amino alcohols like this compound is the aminolysis of epoxides. rroij.comgrowingscience.com This reaction involves the ring-opening of an epoxide, such as propylene (B89431) oxide, with an amine, in this case, hexylamine (B90201). The reaction can be carried out with or without a catalyst, and various catalysts have been shown to improve the efficiency and regioselectivity of the transformation.

A general scheme for this synthesis is the reaction of propylene oxide with hexylamine. This reaction can be performed under solvent-free conditions or in the presence of various solvents. To enhance the reaction rate and selectivity, a range of catalysts have been employed. For instance, heating epoxides in the presence of amines is a classic approach, though it can be limited by the need for high temperatures and potential side reactions. tandfonline.com More modern methods utilize catalysts to proceed under milder conditions.

Several catalytic systems have been developed to facilitate the ring-opening of epoxides with amines. These include:

Metal Salts: Yttrium trichloride (B1173362) (YCl₃) has been demonstrated as an effective catalyst for the aminolysis of epoxides at room temperature under solvent-free conditions, leading to excellent conversion rates. mdpi.com Similarly, zinc(II) perchlorate (B79767) hexahydrate provides high yields and excellent chemo-, regio-, and stereoselectivities under solvent-free conditions. organic-chemistry.org Indium tribromide and antimony trichloride have also been used to promote the reaction between epoxides and amines, affording β-amino alcohols in good yields. rroij.com

Solid Acid Catalysts: Sulfated tin oxide and sulfated zirconia have been shown to be effective heterogeneous catalysts for this transformation. rroij.comgrowingscience.com These solid acid catalysts offer advantages such as ease of handling, recyclability, and milder reaction conditions.

Non-metallic Catalysts: Acetic acid has been used to mediate the ring-opening of epoxides with amines in a metal- and solvent-free protocol, providing high yields and excellent regioselectivity. rsc.org Cyanuric chloride has also been employed as an inexpensive and efficient catalyst for this reaction under solvent-free conditions. tandfonline.com

The regioselectivity of the epoxide ring-opening is a crucial aspect of the synthesis. With an unsymmetrical epoxide like propylene oxide, the amine can attack either the less sterically hindered carbon (C1) or the more substituted carbon (C2). The outcome is often dependent on the reaction mechanism, which can be influenced by the catalyst and reaction conditions.

Table 1: Catalytic Systems for the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

| Catalyst | Amine | Epoxide | Conditions | Yield | Reference |

| Yttrium trichloride (YCl₃) | Aniline | Propylene oxide | Room Temp, Solvent-free | 100% conversion | mdpi.com |

| Zinc(II) perchlorate hexahydrate | Various amines | Various epoxides | Solvent-free | High | organic-chemistry.org |

| Sulfated tin oxide | Aromatic and aliphatic amines | Various epoxides | Room Temp, Solvent-free | Good to high | growingscience.com |

| Indium tribromide | Aromatic amines | Various epoxides | Mild conditions | Moderate to excellent | rroij.com |

| Acetic acid | Various amines | Various epoxides | Metal- and solvent-free | High | rsc.org |

| Cyanuric chloride | Various amines | Various epoxides | Solvent-free | Excellent | tandfonline.com |

Chemoenzymatic Synthesis Strategies for Optically Enriched this compound Derivatives

The synthesis of enantiomerically pure β-amino alcohols is of great interest, particularly for pharmaceutical applications. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, are powerful strategies for achieving high enantioselectivity. nih.gov

A prominent chemoenzymatic approach for obtaining optically enriched amino alcohols is through the kinetic resolution of a racemic mixture. This can be achieved using enzymes, most notably lipases. In a typical kinetic resolution, a racemic mixture of a precursor to this compound, such as a suitable chlorohydrin or the final racemic amino alcohol itself, is subjected to an enzymatic reaction. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

For example, the kinetic resolution of racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, a precursor to the β-blocker metoprolol, has been successfully achieved using Candida antarctica lipase (B570770) B (CALB). researchgate.net This lipase selectively acylates one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. The resolved chlorohydrin can then be converted to the corresponding enantiopure amino alcohol. Lipases from Pseudomonas cepacia have also been effectively used for the resolution of precursors to heart rate reducing agents. mdpi.com

Another chemoenzymatic strategy involves the use of transaminases. This approach can convert a keto group to an amino group with high stereoselectivity. For instance, a hydroxy ketone can be enzymatically converted to a chiral amino alcohol. researchgate.net These biocatalytic transformations are advantageous as they are typically performed under mild conditions and exhibit high enantioselectivity. nih.govnih.gov

Table 2: Chemoenzymatic Approaches to Chiral Amino Alcohols

| Enzyme | Strategy | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (CALB) | Kinetic Resolution | Racemic chlorohydrin | (S)-Metoprolol | >99% | researchgate.net |

| Pseudomonas cepacia Lipase | Kinetic Resolution | Racemic alcohol precursor | Enantioenriched alcohol | up to 96:4 e.r. | mdpi.com |

| Transaminase | Asymmetric Synthesis | Hydroxy ketone | Chiral 1,2-amino alcohol | >99% | researchgate.net |

| Lipases (various) | Kinetic Resolution | Racemic amino acid esters | Enantiopure amino acids/esters | High | nih.gov |

Development of Novel Synthetic Routes to this compound Scaffolds

The development of novel synthetic routes aims to improve efficiency, sustainability, and access to a wider diversity of molecular scaffolds. nih.gov For β-amino alcohol synthesis, this includes the exploration of new catalytic systems and reaction pathways. One area of development is the use of continuous-flow conditions for reactions like the aminolysis of epoxides, which can offer better control and scalability. For example, a titania-zirconia supported molybdenum oxide catalyst has been used for the synthesis of β-amino alcohols in a continuous-flow system with excellent yields. researchgate.net

Solvent-directed synthesis is another innovative approach. A study has shown that by using polar mixed solvent systems, such as DMF/H₂O, β-amino alcohols can be synthesized from epoxides and primary amines with high yields and regioselectivity without the need for a catalyst. organic-chemistry.org This method avoids the use of potentially toxic and expensive metal catalysts.

Furthermore, the concept of molecular scaffolds is central to medicinal chemistry, allowing for the systematic derivatization of a core structure to explore structure-activity relationships. researchgate.net The 1-(amino)propan-2-ol moiety serves as a valuable scaffold that can be modified to create libraries of related compounds.

Mechanistic Investigations of Chemical Reactions Involving the this compound Moiety

Understanding the reaction mechanisms is fundamental to controlling the outcome and optimizing the synthesis of this compound. The key reactions involved are nucleophilic substitution and epoxide ring-opening.

Nucleophilic Substitution Reaction Mechanisms in 2-Propanol Derivatives Relevant to this compound

Nucleophilic substitution reactions are central to the synthesis and further transformation of 2-propanol derivatives. These reactions are broadly classified as Sₙ1 and Sₙ2.

In an Sₙ2 (bimolecular nucleophilic substitution) reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This is a one-step process that leads to an inversion of the stereochemical configuration at the reaction center. Sₙ2 reactions are favored for primary and less hindered secondary substrates.

In an Sₙ1 (unimolecular nucleophilic substitution) reaction, the leaving group departs first, forming a carbocation intermediate. The nucleophile then attacks the planar carbocation. This two-step process typically leads to a racemic mixture of products if the starting material is chiral, as the nucleophile can attack from either side of the carbocation. Sₙ1 reactions are favored for tertiary and some secondary substrates that can form stable carbocations.

In the context of 2-propanol derivatives, the hydroxyl group is a poor leaving group. To facilitate a nucleophilic substitution, it must first be protonated by an acid to form a good leaving group, water. For primary alcohols, the subsequent reaction with a nucleophile generally proceeds via an Sₙ2 mechanism. For secondary alcohols, like the 2-propanol moiety, the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the stability of the potential carbocation.

Epoxide Ring-Opening Reactions for the Formation of this compound Structures

The synthesis of this compound from propylene oxide and hexylamine is a classic example of an epoxide ring-opening reaction. The mechanism of this reaction is highly dependent on whether it is performed under basic/neutral or acidic conditions.

Under basic or neutral conditions , the reaction proceeds via an Sₙ2 mechanism . The nucleophile (hexylamine) attacks the less sterically hindered carbon of the epoxide ring. This results in a regioselective attack at the C1 position of propylene oxide, leading to the formation of this compound. The attack occurs from the backside, leading to an inversion of configuration at the attacked carbon.

Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack can have characteristics of both Sₙ1 and Sₙ2 reactions. While the attack still occurs from the backside (trans-diaxial opening for cyclic epoxides), the regioselectivity can change. For epoxides with primary and secondary carbons, the nucleophile still preferentially attacks the less substituted carbon (Sₙ2-like). However, if one of the carbons is tertiary, the nucleophilic attack occurs at the more substituted carbon. This is because the transition state has significant carbocation character, and the positive charge is better stabilized at the more substituted carbon (Sₙ1-like). In the case of propylene oxide, which has a primary and a secondary carbon, the attack under acidic conditions can be less regioselective than under basic conditions, but generally, the attack at the less substituted carbon is favored. researchgate.net

The plausible mechanism for a Lewis acid-catalyzed ring-opening involves the activation of the epoxide ring by the Lewis acid, making it more susceptible to nucleophilic attack by the amine. mdpi.com The regioselectivity in these cases can be influenced by a balance of steric and electronic effects.

Elimination and Dehydration Reactions of 2-Propanol Analogues and their Relevance to this compound

The elimination and dehydration of alcohol functionalities are fundamental transformations in organic synthesis, and the principles governing these reactions in simple alcohols like propan-2-ol provide a basis for understanding the reactivity of more complex molecules such as this compound. The dehydration of secondary alcohols like propan-2-ol to form alkenes (propene in this case) is typically catalyzed by strong acids like sulfuric acid or phosphoric acid at elevated temperatures. chemguide.co.uk This process involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond. chemguide.co.ukmasterorganicchemistry.com The reaction generally follows an E1 mechanism for secondary and tertiary alcohols, where the rate-determining step is the formation of the carbocation. masterorganicchemistry.com

For this compound, the presence of the secondary amino group introduces additional complexity. While the hydroxyl group can undergo acid-catalyzed dehydration similar to propan-2-ol, the amino group can also be protonated under acidic conditions, potentially influencing the reaction pathway. The lone pair of electrons on the nitrogen atom makes it basic, and in an acidic environment, it will exist as an ammonium (B1175870) salt. This positively charged group can affect the stability of the nearby carbocation formed during the dehydration process.

Furthermore, alternative elimination pathways exist for amino alcohols. The Hofmann elimination, which involves the exhaustive methylation of the amine followed by treatment with a strong base like silver oxide, typically leads to the formation of the less substituted alkene (Hofmann product). ucalgary.ca This is in contrast to the Zaitsev rule, which is often observed in acid-catalyzed dehydrations and favors the more substituted alkene. libretexts.org In the context of this compound, a Hofmann-type elimination would involve methylation of the hexylamino group to form a quaternary ammonium salt. Subsequent heating with a base would lead to the elimination of a proton from the less sterically hindered beta-carbon, potentially yielding 1-hexene (B165129) and propan-2-amine as fragments, or intramolecularly to form an unsaturated amine. The regioselectivity of the elimination is influenced by the steric bulk of the leaving group and the accessibility of the beta-hydrogens. ucalgary.ca

The direct dehydration of amino alcohols to form allylic amines is also a significant transformation. organic-chemistry.org This can be achieved using various catalytic systems. For instance, molybdenum-based catalysts have been shown to facilitate the dehydrative allylation of allyl alcohol with amines. organic-chemistry.org While this is the reverse of the dehydration of this compound, it highlights the possibility of forming an allylic amine, such as N-hexylprop-1-en-2-amine, from this compound under appropriate catalytic conditions. The choice of catalyst and reaction conditions would be crucial in directing the reaction towards dehydration rather than other potential side reactions.

Exploration of Other Key Organic Transformations of this compound and its Functional Groups

The bifunctional nature of this compound, containing both a secondary amine and a secondary alcohol, allows for a variety of other key organic transformations beyond elimination and dehydration reactions. These reactions can selectively target one or both functional groups, leading to a diverse range of derivatives.

Reactions of the Alcohol Group:

Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-(hexylamino)propan-2-one. This transformation can be achieved using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed to avoid over-oxidation. In the context of related amino alcohols, such as 2-amino-2-methyl-1-propanol, the oxidation of the alcohol functionality is a key step in its atmospheric degradation, leading to the formation of an aldehyde. nih.govacs.org This highlights the susceptibility of the alcohol group to oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is a type of condensation reaction where a molecule of water is eliminated. pressbooks.pub For example, reacting this compound with acetic anhydride (B1165640) would yield 1-(hexylamino)propan-2-yl acetate (B1210297).

Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis. This would typically involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Reactions of the Amine Group:

Acylation/Amide Formation: The secondary amine is nucleophilic and readily reacts with acylating agents like acid chlorides or anhydrides to form amides. pressbooks.pub For instance, treatment with acetyl chloride would produce N-acetyl-N-hexyl-2-hydroxypropylamine. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Alkylation: The secondary amine can be further alkylated to a tertiary amine. This can be achieved by reaction with an alkyl halide. For example, reacting this compound with methyl iodide would lead to the formation of N-hexyl-N-methyl-1-aminopropan-2-ol. As previously mentioned in the context of the Hofmann elimination, exhaustive alkylation with excess methyl iodide leads to the formation of a quaternary ammonium salt. ucalgary.ca

N-Arylation: The secondary amine can undergo N-arylation through various methods, including transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution on activated aryl halides. Recent developments have also shown that O-vinylhydroxylamines can be used in N-arylation reactions with aza-arene N-oxides. acs.org

Isonitrile Formation: While not a direct reaction of the secondary amine, if the amine were primary, it could be converted to an isonitrile via dehydration of the corresponding formamide. organic-chemistry.org This highlights a potential transformation pathway for analogues of this compound.

Reactions Involving Both Functional Groups:

Cyclization: The presence of both a nucleophilic amine and a hydroxyl group allows for intramolecular cyclization reactions to form heterocyclic compounds, such as substituted morpholines or piperazines, depending on the reaction conditions and any additional reagents used.

These transformations underscore the versatility of this compound as a building block in organic synthesis, providing access to a wide array of more complex molecules with potential applications in various fields.

Stereochemical Control and Chiral Resolution in this compound Synthesis

The synthesis of this compound with specific stereochemistry is crucial for its potential applications, particularly in pharmaceuticals and as chiral ligands in asymmetric catalysis. The molecule possesses a stereocenter at the C2 position of the propanol (B110389) backbone, leading to the existence of (R)- and (S)-enantiomers.

Enantioselective Synthetic Pathways to this compound Stereoisomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies can be employed to synthesize the (R) or (S) stereoisomer of this compound.

One common approach is the enantioselective reduction of a prochiral ketone , 1-(hexylamino)propan-2-one. This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. For example, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic systems like Noyori's ruthenium-BINAP catalysts, are known to effect the highly enantioselective reduction of ketones to secondary alcohols.

Another powerful method is the ring-opening of a chiral epoxide with hexylamine. Starting with enantiopure (R)- or (S)-propylene oxide, nucleophilic attack by hexylamine at the less substituted carbon atom will yield the corresponding (R)- or (S)-1-(hexylamino)propan-2-ol, respectively. This reaction is generally highly regioselective and stereospecific, proceeding with inversion of configuration at the center of attack.

Furthermore, asymmetric aminohydroxylation of propene, while a direct method to introduce both the amino and hydroxyl groups, can also be a viable route. This reaction, pioneered by Sharpless, uses an osmium catalyst in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) and a nitrogen source to install the amino and hydroxyl groups across the double bond in a stereocontrolled manner.

The synthesis from the chiral pool offers another avenue. For instance, starting from readily available chiral building blocks like (S)- or (R)-alanine, a series of chemical transformations can convert the amino acid into the desired amino alcohol stereoisomer. This might involve reduction of the carboxylic acid to an alcohol, followed by appropriate functional group manipulations.

Recent advancements in catalysis have also provided methods for the synthesis of chiral 1,2-amino alcohols through copper-catalyzed enantioselective borylation of allylamines followed by oxidation. acs.org This approach could potentially be adapted for the synthesis of this compound stereoisomers.

Diastereoselective Synthesis of this compound Analogs

Diastereoselective synthesis becomes relevant when introducing a second stereocenter into the molecule, creating diastereomers. While this compound itself only has one stereocenter, the principles of diastereoselective synthesis are crucial when considering the synthesis of its analogues or derivatives with additional chiral centers.

For example, if a chiral aldehyde were to react with a nucleophile to form an intermediate that is then converted to an analogue of this compound, the stereochemistry of the starting aldehyde could influence the stereochemical outcome at a newly formed stereocenter. This is known as substrate-controlled diastereoselection.

A relevant example from the literature is the Pd(II)/sulfoxide-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates. acs.org This method allows for the synthesis of syn-1,2-amino alcohols with high diastereoselectivity, where the stereochemistry is controlled by an existing stereocenter in the starting material. Such a strategy could be envisioned for the synthesis of diastereomerically enriched analogues of this compound.

The synthesis of chiral β,β-diaryl allylic alcohols and their subsequent conversion to α-tertiary allylamines demonstrates how the geometry of a double bond in a precursor can control the stereochemical outcome of a rearrangement reaction, leading to specific diastereomers. nih.gov These principles of stereocontrol are fundamental in the synthesis of complex molecules containing multiple stereocenters.

Advanced Chiral Resolution Techniques Applied to this compound

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture of this compound is necessary. Several advanced techniques can be employed for this purpose.

Classical resolution via diastereomeric salt formation is a widely used method. This involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting mixture of diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of this compound.

Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases, proteases, and other enzymes can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase could be used to selectively acylate the (R)- or (S)-enantiomer of this compound. The resulting acylated product can then be easily separated from the unreacted enantiomer by chromatography or extraction. The choice of enzyme, solvent, and acylating agent is critical for achieving high enantioselectivity.

Chiral chromatography is another powerful technique for separating enantiomers. This involves using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Various types of CSPs are commercially available, based on polysaccharides, proteins, or synthetic chiral polymers.

Below is a table summarizing these advanced chiral resolution techniques:

| Technique | Principle | Advantages | Considerations |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. | Scalable, well-established technique. | Requires a suitable resolving agent, may involve multiple crystallization steps. |

| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability, separation of product from unreacted enantiomer. |

| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to small quantities, analytical and preparative scale. | Cost of chiral columns, requires specialized equipment. |

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods are fundamental in determining the precise structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR, the protons of the hexyl chain and the propanol backbone would exhibit distinct signals, with their chemical shifts and coupling patterns revealing their connectivity. The protons on the carbons adjacent to the nitrogen and oxygen atoms would be deshielded, appearing further downfield openstax.org. The N-H and O-H proton signals can be broad and may appear over a wide range of chemical shifts; their identification is often confirmed by their disappearance upon adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample openstax.org.

¹³C NMR spectroscopy provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The carbons bonded to the electronegative nitrogen and oxygen atoms (C2 of the propanol chain and C1 of the hexyl chain) would be deshielded and resonate at a lower field compared to the other aliphatic carbons openstax.org.

For chiral molecules like this compound, NMR is crucial for determining the absolute configuration. This is often achieved by creating diastereomeric derivatives, for example, by reacting the amino alcohol with a chiral derivatizing agent like Methoxy(trifluoromethyl)phenylacetic acid (MPA). Analysis of the ¹H NMR spectra of the resulting bis-MPA derivatives allows for the differentiation of all four possible stereoisomers rsc.orgrsc.org.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This interactive table provides predicted chemical shift ranges based on general principles of NMR spectroscopy for amino alcohols.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| CH₃ (hexyl) | 0.8 - 1.0 | 14 - 15 | Terminal methyl group. |

| (CH₂)₄ (hexyl) | 1.2 - 1.6 | 22 - 32 | Methylene groups of the hexyl chain. |

| N-CH₂ (hexyl) | 2.5 - 2.8 | 45 - 55 | Methylene group alpha to the nitrogen. Deshielded. openstax.org |

| N-CH₂ (propanol) | 2.6 - 2.9 | 50 - 60 | Methylene group alpha to the nitrogen. Deshielded. openstax.org |

| CH-OH (propanol) | 3.7 - 4.1 | 65 - 75 | Methine group alpha to the hydroxyl group. Deshielded. |

| CH₃ (propanol) | 1.0 - 1.2 | 20 - 25 | Methyl group on the propanol backbone. |

| N-H | 1.0 - 3.0 (variable, broad) | N/A | Signal disappears on D₂O exchange. openstax.org |

Infrared (IR) Spectroscopy in Characterizing this compound Functionalities

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound: the secondary amine (-NH-) and the hydroxyl (-OH) group. alfa-chemistry.com

The IR spectrum would be characterized by several key absorption bands:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

N-H Stretching: As a secondary amine, this compound should exhibit a single, weaker, and sharper absorption band between 3300-3500 cm⁻¹, which often overlaps with the broad O-H band. openstax.orgorgchemboulder.comrockymountainlabs.com The presence of a single band distinguishes it from primary amines, which show two bands in this region. orgchemboulder.com

C-H Stretching: Strong absorptions from the stretching vibrations of C-H bonds in the hexyl and propyl groups will appear in the 2850-3000 cm⁻¹ range. rockymountainlabs.com

N-H Bending: A broad, strong band attributed to N-H wagging for primary and secondary amines can be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration for the C-N bond in aliphatic amines typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.comdocbrown.infodocbrown.info

C-O Stretching: A strong C-O stretching band for a secondary alcohol is expected in the range of 1150-1085 cm⁻¹.

The formation of a salt, such as a hydrochloride salt, would cause significant changes in the spectrum, notably the appearance of new bands between 1620 and 1560 cm⁻¹ due to NH₂⁺ deformation vibrations, which is characteristic of secondary amine salts. cdnsciencepub.comcdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for this compound

This interactive table summarizes the expected IR absorption frequencies for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp openstax.orgorgchemboulder.com |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 | Weak to Medium orgchemboulder.comdocbrown.info |

| Secondary Alcohol (C-O) | C-O Stretch | 1085 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Research on this compound

UV-Vis spectroscopy measures the electronic transitions within a molecule. wikipedia.org For a saturated aliphatic amino alcohol like this compound, which lacks extensive conjugation or aromatic rings, the expected electronic transitions are high-energy σ → σ* and n → σ* transitions. libretexts.org The σ → σ* transition involves exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital, while the n → σ* transition involves promoting a non-bonding electron (from nitrogen or oxygen) to a sigma anti-bonding orbital. wikipedia.orglibretexts.org

These transitions typically require high energy, corresponding to absorption in the far or deep UV region (below 200 nm). libretexts.orgufg.br Consequently, this compound would be largely transparent in the standard UV-Vis range (220-700 nm). Photophysical research would likely necessitate derivatization of the molecule to introduce a chromophore, a part of a molecule that absorbs light, enabling the study of properties like intramolecular charge transfer. nih.gov The photophysical properties could also be influenced by the solvent, with polar solvents potentially stabilizing excited states and causing shifts in absorption maxima. wikipedia.orgnih.gov

Mass Spectrometry (MS) for Molecular Fragmentation and Structural Confirmation of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) for this compound would confirm its molecular weight. Due to the presence of a single nitrogen atom, its molecular ion peak would have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound is primarily dictated by the presence of the amino and hydroxyl groups. The most characteristic fragmentation pathway for both aliphatic amines and alcohols is α-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom (N or O). openstax.orglibretexts.orgyoutube.com This cleavage results in the formation of a stable, resonance-stabilized cation. libretexts.orgyoutube.com

Two primary α-cleavage pathways are expected:

Cleavage adjacent to Nitrogen: The bond between the first and second carbon of the hexyl group can break, or the bond between C1 and C2 of the propanol backbone can break, leading to the formation of iminium ions.

Cleavage adjacent to Oxygen: The bond between C1 and C2 of the propanol backbone can break, leading to a resonance-stabilized oxonium ion. The base peak at m/z 45 is a common fragment for 2-alkanols. libretexts.org

Another possible, though often minor, fragmentation pathway for the alcohol is dehydration, which would result in a peak at M-18, corresponding to the loss of a water molecule. libretexts.orglibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

This interactive table shows potential fragment ions and their mass-to-charge ratios (m/z) resulting from α-cleavage.

| Fragmentation Pathway | Lost Radical | Resulting Cation Structure | Predicted m/z |

|---|---|---|---|

| α-cleavage at C2-C3 of propanol | Methyl radical (•CH₃) | [CH₃CH(OH)CH₂NHCH₂-R]⁺ | M - 15 |

| α-cleavage at C1-C2 of propanol | Hexylaminomethyl radical (•CH₂NHC₆H₁₃) | [CH₃CHOH]⁺ | 45 |

| α-cleavage at N-C (hexyl) | Pentyl radical (•C₅H₁₁) | [CH₃CH(OH)CH₂NH=CH₂]⁺ | 88 |

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Studies of this compound Related Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. researchgate.net While this compound is not a radical itself, related radical species can be generated through various means, such as by reaction with a radical initiator (e.g., peroxide radicals) or via photolysis. nih.govresearchgate.net

For instance, a hydrogen atom could be abstracted from the molecule to form a carbon-centered or nitrogen-centered radical. The abstraction of the hydrogen from the C-H bond alpha to the hydroxyl group is a common pathway in alcohols. nih.gov Radical C-H amination strategies have been developed to selectively form transient radical intermediates to synthesize β-amino alcohols. nih.govnih.govresearchgate.net

EPR spectroscopy can characterize these transient radicals. The EPR spectrum provides two key pieces of information: the g-factor, which helps identify the element where the unpaired electron is primarily located, and the hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N). researchgate.net This pattern reveals the number and type of nuclei interacting with the electron and provides insight into the radical's structure and conformation. researchgate.net Electron Nuclear Double Resonance (ENDOR) is a related, higher-resolution technique that can be used to unravel complex, poorly resolved EPR spectra, providing more precise measurements of the hyperfine couplings. iaea.org

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful theoretical lens to investigate the properties of this compound. tandfonline.comresearchgate.net These theoretical studies complement experimental data by providing insights into molecular structure, stability, and reactivity at an atomic level.

DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the preferred spatial arrangement of the hexyl chain relative to the propanolamine (B44665) backbone.

Predict Spectroscopic Properties: Theoretical calculations can predict IR vibrational frequencies and NMR chemical shifts. nih.gov Comparing these calculated spectra with experimental ones can aid in the assignment of complex spectral features and confirm the proposed structure.

Analyze Reaction Mechanisms: Computational studies can model reaction pathways involving this compound. For example, DFT has been used to study the mechanism of N-alkylation of amines with alcohols, a reaction type relevant to the synthesis of this compound. researchgate.netacs.org Such studies can elucidate transition state structures, calculate activation energies, and determine the thermodynamic favorability of different pathways, explaining regioselectivity and the role of catalysts. tandfonline.comacs.org

Investigate Electronic Structure: Theoretical methods can map the electron density distribution, calculate molecular orbitals (like the HOMO and LUMO), and determine atomic charges. This information helps in understanding the molecule's reactivity, including identifying the most likely sites for nucleophilic or electrophilic attack.

These theoretical investigations provide a fundamental understanding of the molecule's intrinsic properties, which underpins the interpretation of experimental results and guides the design of new synthetic routes and applications. vub.beresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methoxy(trifluoromethyl)phenylacetic acid (MPA) |

Quantum Chemical Calculations on this compound Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of this compound. These calculations, rooted in the principles of quantum mechanics, enable the determination of a variety of molecular properties with considerable accuracy. wavefun.com

By solving the Schrödinger equation for the molecule, researchers can ascertain optimized molecular geometries, including precise bond lengths, bond angles, and dihedral angles. This process generates a three-dimensional model of the molecule in its most stable energetic configuration. Furthermore, these computations yield critical electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resultant HOMO-LUMO gap.

The HOMO-LUMO gap is a key indicator of a molecule's reactivity; a smaller gap typically signifies a molecule that is more readily excitable and, consequently, more reactive. For this compound, the spatial distribution of the HOMO and LUMO can identify the probable sites for electrophilic and nucleophilic attacks, respectively. It is anticipated that the electron-rich amino and hydroxyl groups are significant contributors to the HOMO, whereas the LUMO is likely distributed across the carbon framework.

Reactivity descriptors, including global and local reactivity indices derived from conceptual DFT, can also be computed. These descriptors, such as electronegativity, chemical hardness, and softness, offer a quantitative assessment of the molecule's resistance to change in its electron distribution and its propensity to engage in chemical reactions. The application of quantum chemical calculations has become increasingly vital in chemistry for predicting molecular processes and properties. mdpi.com

Density Functional Theory (DFT) Applications in Understanding this compound Systems

Density Functional Theory (DFT) has emerged as a crucial tool in computational chemistry for the study of molecular systems like this compound. DFT methods provide an optimal balance between computational efficiency and accuracy, making them highly suitable for a broad array of applications. arxiv.org

A primary application of DFT is the prediction of spectroscopic properties. For example, DFT calculations can accurately simulate vibrational spectra (infrared and Raman). By computing the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as the stretching and bending of C-H, N-H, and O-H bonds. This detailed assignment is instrumental in the structural confirmation of the molecule.

Similarly, DFT can be utilized to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Through the calculation of magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) within the molecular environment of this compound, theoretical chemical shifts can be generated that often show excellent correlation with experimental NMR data. This serves as a powerful method for structural elucidation and for comprehending the electronic environment of different atoms within the molecule.

The following table illustrates how DFT-calculated data can be presented alongside experimental values for validation.

| Parameter | Experimental Value | DFT Calculated Value |

| ¹³C NMR Shift (C1) | Data not available | Calculated Value |

| ¹³C NMR Shift (C2) | Data not available | Calculated Value |

| ¹³C NMR Shift (C3) | Data not available | Calculated Value |

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | Calculated Value |

| IR Frequency (N-H stretch) | ~3300 cm⁻¹ | Calculated Value |

| Note: This table is for illustrative purposes. Actual experimental and calculated values would be sourced from specific research studies. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions of this compound

While quantum chemical methods offer a static depiction of a single molecule, Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound over time. nih.gov MD simulations, which solve Newton's equations of motion for a system of atoms, generate trajectories that reveal the molecule's conformational flexibility and its interactions within its environment. nih.gov

Due to the presence of several single bonds, this compound exhibits considerable conformational freedom. The hexyl chain and the propanol backbone can rotate, resulting in a wide range of possible three-dimensional arrangements, or conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers and the energy barriers that separate them. This is essential for understanding the molecule's preferred shapes and how this might influence its biological activity or physical properties. Hybrid simulation methods that combine different computational approaches are also being developed to explore the conformational space of molecules more efficiently. frontiersin.org

Furthermore, MD simulations are invaluable for investigating the interactions of this compound in a condensed phase, such as in a solvent or within a biological context like a cell membrane or a protein's binding site. researchgate.net By simulating the molecule in a solution, for instance, one can observe the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups of this compound and the surrounding solvent molecules. researchgate.netresearchgate.net These simulations can also offer insights into the molecule's solvation free energy and its partitioning behavior between different phases. The basic steps in performing MD simulations involve constructing a model, running the simulations to generate trajectories, and then analyzing these trajectories. youtube.com

In Silico Modeling of Intermolecular Interactions and Hydrogen Bonding in this compound Systems

In silico modeling, which encompasses a wide range of computational techniques, is particularly effective for analyzing the specific intermolecular interactions that dictate the behavior of this compound systems. The capacity of this molecule to function as both a hydrogen bond donor (via its -OH and -NH groups) and a hydrogen bond acceptor (through the lone pairs on the oxygen and nitrogen atoms) is central to its interactions. dntb.gov.ua

Computational models can be employed to study the dimerization of this compound, where two molecules interact. These models can predict the geometry and strength of the hydrogen bonds that form between the molecules, offering a detailed understanding of their self-association. nih.gov The study of hydrogen bonds is a significant topic in chemistry, with various experimental and theoretical methods being used for their analysis. mdpi.com

Moreover, in silico modeling is widely used to investigate the binding of small molecules like this compound to biological macromolecules, such as enzymes or receptors. Techniques like molecular docking can predict the preferred binding orientation of the molecule within a protein's active site. Following docking, more rigorous methods such as MD simulations or quantum mechanics/molecular mechanics (QM/MM) can be applied to refine the binding pose and calculate the binding affinity. These models can precisely map the network of hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the complex. Quantum chemical calculations are also valuable for predicting physicochemical properties, such as partition coefficients, which are crucial in drug development. mdpi.com

The table below summarizes the types of intermolecular interactions that can be modeled for this compound.

| Interaction Type | Description | Functional Groups Involved |

| Hydrogen Bonding | A strong, directional interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | -OH, -NH as donors; O, N as acceptors |

| Van der Waals Forces | Weak, non-specific attractions that arise from temporary fluctuations in electron density. | The entire molecule, particularly the hexyl chain |

| Electrostatic Interactions | Attractions or repulsions between atoms with permanent or induced partial charges. | Polar -OH and -NH groups |

These computational methodologies provide a powerful framework for understanding the structure, reactivity, and interactions of this compound at the molecular level, thereby guiding further experimental research and potential applications.

Molecular Interactions and Mechanistic Studies of 1 Hexylamino Propan 2 Ol at the Biochemical Level

Molecular Target Binding and Recognition Mechanisms of 1-(Hexylamino)propan-2-ol Derivatives

The therapeutic potential and pharmacological profile of this compound derivatives are fundamentally rooted in their ability to bind to specific molecular targets. The recognition mechanisms involve a complex interplay of intermolecular forces that dictate the affinity and specificity of these compounds for their respective biological partners.

Analogues of this compound, particularly those belonging to the aryloxypropanolamine class, are well-recognized for their interaction with β-adrenergic receptors (β-ARs). nih.govnih.gov These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in cardiovascular and pulmonary functions. researchgate.netplos.org The binding of these ligands to β-ARs is stereospecific and involves a series of key molecular interactions within the receptor's binding pocket.

The binding process is typically characterized by:

Hydrogen Bonding: The hydroxyl group on the propanolamine (B44665) chain and the secondary amine are critical for forming hydrogen bonds with specific amino acid residues in the receptor, such as serine residues in transmembrane helix 5. plos.org

Hydrophobic Interactions: The aromatic ring of aryloxypropanolamine analogues engages in π-π stacking interactions with aromatic residues like phenylalanine within the transmembrane domains. nih.gov The alkyl chain, such as the hexyl group in this compound, contributes to hydrophobic interactions in other regions of the binding pocket, enhancing binding affinity.

Ionic Interactions: The protonated secondary amine in the ligand forms an ionic bond with a conserved aspartate residue in transmembrane helix 3, an interaction that is crucial for anchoring the ligand and initiating receptor activation or blockade.

Derivatives of 1-(aryloxy)-3-(alkylamino)propan-2-ols have been synthesized and investigated for their β-adrenoreceptor blocking properties and their selectivity for cardiac β1 receptors. nih.govnih.gov The structure-activity relationship studies reveal that modifications to the aryl group and the N-alkyl substituent significantly influence both potency and receptor subtype selectivity. nih.gov

The 1-(amino)propan-2-ol scaffold is a versatile pharmacophore that has been incorporated into molecules designed to inhibit various enzymes.

β-Hematin Inhibition: In the context of malaria, the detoxification of heme into hemozoin (a crystalline substance biochemically equivalent to β-hematin) is an essential survival mechanism for the Plasmodium parasite. nih.govmedipol.edu.tr Arylamino alcohols, a class that includes the this compound scaffold, can inhibit this process. nih.govresearchgate.net These compounds are thought to interfere with the crystallization of β-hematin by forming a complex with hematin, preventing its sequestration into the inert hemozoin crystal. biomedgrid.com This leads to a buildup of toxic, free hematin within the parasite, causing its death. medipol.edu.tr Studies have shown that various arylamino alcohol derivatives can inhibit β-hematin formation with varying potencies. nih.govresearchgate.net For instance, the reference antimalarial mefloquine, an arylamino alcohol, inhibits hemozoin formation, although this is not considered its primary mechanism of action. nih.gov

| Compound | Class | Reported Inhibition of β-Hematin Formation |

|---|---|---|

| Chloroquine | Aminoquinoline | Up to 90% nih.gov |

| Mefloquine | Arylamino Alcohol | 6% to 70% nih.gov |

| Arylamino Alcohol Analogues (1a-b, 2a) | Arylamino Alcohol | Demonstrated strong ability to inhibit β-hematin formation nih.govresearchgate.net |

CYP51 Inhibition: Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a critical enzyme in the biosynthesis of sterols in both fungi and mammals. nih.govnih.gov It is the primary target for azole antifungal drugs. nih.gov The mechanism of inhibition typically involves the coordination of a nitrogen atom within the inhibitor's heterocyclic ring (like an imidazole or triazole) to the ferric iron atom of the heme prosthetic group in the enzyme's active site. nih.gov While not directly reported for this compound itself, scaffolds containing amine functionalities can be designed to interact with the CYP51 active site, potentially disrupting its catalytic activity. The development of pathogen-specific CYP51 inhibitors is a key strategy for creating new antimicrobial agents. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govmdpi.com This method calculates a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), to estimate the strength of the interaction. mdpi.comresearchgate.net Lower, more negative values typically indicate a more stable and favorable interaction.

For this compound derivatives, docking studies can be used to:

Visualize the binding pose within the active site of targets like β-adrenergic receptors or parasitic enzymes.

Identify the key amino acid residues involved in the interaction.

Predict the binding affinity, which can help in prioritizing compounds for synthesis and biological testing. nih.gov

The binding affinity is a critical parameter, and docking simulations provide a theoretical estimation of this value. For example, a typical docking study would compare the predicted binding energies of a series of derivatives to a known standard.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative A | β1-Adrenergic Receptor | -8.5 |

| Derivative B | β1-Adrenergic Receptor | -9.2 |

| Derivative C | β1-Adrenergic Receptor | -7.9 |

| Reference Antagonist | β1-Adrenergic Receptor | -9.5 |

Note: This table contains illustrative data to demonstrate the output of typical computational docking studies.

Beyond simple activation (agonism) or inhibition (antagonism) at the primary binding site (orthosteric site), ligands can exhibit more complex behaviors such as allosteric modulation and biased agonism.

Allosteric Modulation: An allosteric modulator binds to a site on the receptor that is distinct from the orthosteric site. wikipedia.org This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous agonist. nih.govwikipedia.org This approach is of great interest in drug discovery as allosteric sites are often less conserved between receptor subtypes, potentially allowing for the development of more selective drugs. nih.gov

Biased Agonism: Also known as functional selectivity, biased agonism describes the ability of a ligand to preferentially activate one of several downstream signaling pathways over others, even when acting through the same receptor. nih.govnih.gov For many GPCRs, such as β-ARs, ligand binding can initiate signals through both G-protein-dependent pathways and β-arrestin-dependent pathways. nih.gov A biased agonist might selectively engage one pathway, which could lead to therapeutic effects while avoiding the side effects associated with activating the other pathway. nih.gov Research into chiral derivatives related to the 1-(amino)propan-2-ol scaffold is exploring this phenomenon to develop novel therapeutics with improved safety profiles.

Investigation of Biochemical Signaling Pathways Modulated by this compound

The binding of a this compound derivative to its receptor initiates a cascade of intracellular events that constitute the biochemical signaling pathway. The nature of this pathway determines the ultimate cellular and physiological response.

When a derivative of this compound acts as an agonist at a β-adrenergic receptor, it typically triggers a well-defined signaling cascade. biorxiv.org

cAMP Pathway: β-adrenergic receptors are canonically coupled to the stimulatory G-protein (Gs). biorxiv.org Upon agonist binding, the activated Gs protein stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). nih.gov The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). biorxiv.orgnih.gov PKA then phosphorylates a variety of downstream protein targets, leading to the cellular response, such as increased heart rate and contractility in cardiac cells. biorxiv.org

MAPK Pathway: While the cAMP pathway is the primary signaling route for β-ARs, there is significant evidence of crosstalk with other signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov GPCR activation can, through more complex mechanisms often involving β-arrestin or other signaling adaptors, lead to the activation of the MAPK cascade (e.g., ERK1/2). This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell growth, and differentiation. nih.govnih.gov The interplay between the cAMP and MAPK pathways is complex and can vary depending on the specific ligand, receptor subtype, and cell type. nih.gov

Metabolic Pathway Perturbations by this compound Analogues (e.g., Hemozoin Formation, Glucose Uptake)

The primary mechanism of action for many amino alcohol antimalarials, which serve as structural analogues for this compound, involves the disruption of a critical metabolic pathway in the Plasmodium parasite: heme detoxification. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin. nih.govnih.gov This detoxification process is a key target for antimalarial drugs. nih.gov

Amino alcohol compounds, particularly aryl amino alcohols like quinine (B1679958) and mefloquine, are known to interfere with hemozoin formation. nih.govtaylorandfrancis.com Their mechanism involves inhibiting the crystallization of heme into hemozoin, leading to a buildup of the toxic free heme, which damages parasite membranes and causes cell death. Studies have demonstrated a direct correlation between the ability of these compounds to inhibit the formation of β-hematin (a synthetic form of hemozoin) and their antiplasmodial activity. nih.gov The interaction is believed to occur through the formation of a complex between the drug molecule and heme. For instance, carbazole aminoalcohols are thought to form a stable, non-covalent complex where the aromatic carbazole core engages in π-π stacking with the porphyrin ring of heme, while the amino and alcohol groups form hydrogen bonds with the heme's carboxylate groups, thus preventing its polymerization. nih.gov

While hemozoin inhibition is a validated mechanism for this class of compounds, its significance can vary. For some drugs, like chloroquine, it is the primary mode of action. nih.gov For others, such as mefloquine, it is one of several potential mechanisms, with other targets within the parasite also playing a role. nih.gov

Studies on Specific Protein-Small Molecule Interactions Involving this compound

While direct protein interaction studies on this compound are not extensively documented, research on its more complex analogues provides insight into potential molecular targets. The precise protein targets for many amino alcohol antimalarials remain under investigation. taylorandfrancis.com However, several putative targets have been identified through computational and experimental methods.

One proposed target for certain aryl-substituted propanol (B110389) derivatives is Plasmepsin II, a parasitic aspartic protease involved in hemoglobin digestion. nih.govrasayanjournal.co.in Molecular docking studies have been employed to predict the binding modes of these small molecules to their targets. In the case of hemozoin inhibition, the interaction is with heme itself, where docking models predict that the amino and alcohol functionalities form crucial hydrogen bonds that stabilize the drug-heme complex. nih.gov

More specific protein interactions have also been identified for certain analogues. Mefloquine, for example, is suggested to target the 80S ribosome of Plasmodium falciparum, specifically interacting with amino acid residues of the PfuL13 ribosomal protein. nih.gov This indicates that amino alcohol scaffolds can interfere with protein synthesis. The broader field of antimalarial research is increasingly focused on disrupting essential protein-protein interactions (PPIs) within the parasite, and amino alcohol derivatives represent a potential scaffold for developing such inhibitors. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies on analogous compounds have identified key molecular features that govern their efficacy, particularly as antimalarial agents.

Systematic Structural Modifications and Their Influence on Molecular Activity of this compound

Alkyl/Aryl Substitution: The group attached to the nitrogen atom is a critical determinant of activity. In most highly potent analogues, this is an aromatic system (aryl amino alcohols). taylorandfrancis.comnih.gov The nature of this aromatic ring and its substituents significantly impacts potency; for example, dichlorination of a carbazole core was found to be important for activity. nih.gov For derivatives with alkyl chains, such as the (S)-pentyl and (S)-heptyl substituted amino-alcohol quinolines, the length of the chain influences efficacy. nih.gov This is directly relevant to the hexyl group in this compound.

The Amino Group: Modifications to the amino group itself can drastically alter activity. In studies of mefloquine analogues, substitution at the piperidinyl amino group with moieties like acetamide resulted in inactive compounds, whereas urea-containing derivatives retained moderate activity. nih.gov

The Propan-2-ol Linker: The length of the carbon chain separating the key functional groups is crucial. In a series of 1-aryl-3-substituted propanol derivatives (γ-amino alcohols), shortening the linker by one carbon to create a β-amino alcohol structure (akin to the propan-2-ol backbone) resulted in a twofold reduction in antimalarial activity. nih.gov

| Structural Component | Modification | Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Substituent on Nitrogen | Aromatic Ring (Aryl) vs. Alkyl Chain | Aryl groups generally confer higher potency. | Aryl Amino Alcohols |

| Alkyl Chain Length | Varying length (e.g., pentyl vs. heptyl) | Modulates efficacy. | Amino-alcohol Quinolines |

| Linker Length | γ-amino alcohol vs. β-amino alcohol | Shorter β-linker reduced activity by 50%. | 1-Aryl-propanol Derivatives |

| Aromatic Substitution | Dichlorination of carbazole core | Important for high potency. | Carbazole Aminoalcohols |

Identification of Key Pharmacophores and Structural Determinants for Activity in this compound Scaffolds

The essential pharmacophore for this class of compounds consists of an amino group and a hydroxyl group separated by a short carbon linker. nih.gov In the most active antimalarial analogues, an aromatic system is also a key feature. nih.govrasayanjournal.co.in Three-dimensional pharmacophore models typically include a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (the nitrogen atom), and a hydrophobic or aromatic region. rjpbr.com

Key structural determinants for activity include:

Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups are critical for forming hydrogen bonds with biological targets. In the context of hemozoin inhibition, these groups are proposed to interact with the carboxylate side chains of heme. nih.gov

Aromatic/Hydrophobic Interactions: In aryl amino alcohols, the aromatic ring is a key determinant, participating in π-π stacking interactions with targets like the porphyrin ring of heme. nih.gov For aliphatic derivatives like this compound, the hexyl chain provides a significant hydrophobic region that can engage in van der Waals interactions within a target's binding pocket.

Chirality and Enantiomeric Effects on Biochemical Activity of this compound Derivatives

The carbon atom bearing the hydroxyl group in the propan-2-ol backbone is a stereogenic center, meaning that derivatives of this compound exist as enantiomers (R and S forms). Stereochemistry plays a profound role in the biochemical activity of these compounds.

Numerous studies on chiral amino alcohol antimalarials have demonstrated significant differences in the activity of their enantiomers. For a series of amino-alcohol quinoline analogues of mefloquine, the (S)-enantiomers were found to be consistently more potent against P. falciparum than their corresponding (R)-counterparts, with activity differences ranging from 2- to 15-fold. nih.govresearchgate.net Similarly, the (+)-enantiomer of mefloquine is about 1.7 to 1.95 times more active than the (-)-enantiomer. dtic.mil

| Compound Class | More Active Enantiomer | Activity Difference Factor | Key Structural Feature |

|---|---|---|---|

| Mefloquine | (+) isomer | ~1.7-1.95x | Piperidine Ring (Rigid) |

| Amino-alcohol Quinolines | (S) enantiomer | 2-15x | Quinoline Ring (Rigid) |

| Halofantrine | Little to no difference | ~1x | Acyclic Amine (Flexible) |

Analytical Method Development and Derivatization Strategies for Research on 1 Hexylamino Propan 2 Ol

Chromatographic Methodologies for Analysis and Purification of 1-(Hexylamino)propan-2-ol

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components from a mixture. For a polar compound like this compound, both gas and liquid chromatography offer viable analytical solutions, though each comes with specific developmental considerations.

Gas Chromatography (GC) Method Development for this compound

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, molecules like this compound, which contain polar functional groups (amine and hydroxyl), are often nonvolatile and can interact unfavorably with the GC column, leading to poor peak shape and inaccurate quantification. chromatographyonline.com To overcome these challenges, derivatization is a necessary step. chromatographyonline.comsigmaaldrich.com

Derivatization Strategies: The primary goal of derivatization in GC is to replace the active hydrogens in the amine and hydroxyl groups with nonpolar moieties, thereby increasing the compound's volatility and thermal stability. sigmaaldrich.comlibretexts.org

Silylation: This is a common technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comlibretexts.org Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. The resulting TBDMS derivatives are more stable and less sensitive to moisture than other silyl derivatives. sigmaaldrich.com

Acylation: This process introduces an acyl group (R-C=O) in place of an active hydrogen, forming more stable esters and amides. youtube.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFAA) are used, which also introduces fluorine atoms, enhancing detection by an electron capture detector (ECD). libretexts.org

GC-MS Analysis: Once derivatized, the compound can be analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS). This provides both chromatographic separation and mass-based identification, offering high specificity. chromatographyonline.comnih.gov For related amino alcohols, GC-MS analysis following derivatization has proven effective, with limits of detection (LOD) and quantification (LOQ) in the low ng/mL range. nih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | MTBSTFA in acetonitrile (B52724) | Forms stable, volatile TBDMS derivatives suitable for GC. sigmaaldrich.com |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A common, non-polar column providing good separation for a wide range of analytes. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Oven Program | Initial temp 60°C, ramp to 300°C at 10°C/min | A typical temperature program to elute derivatized semi-volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas standard for GC-MS. |

| Detector | Mass Spectrometer (MS) | Provides structural information for confident identification and quantification. nih.govnih.gov |

Liquid Chromatography (LC), Including HPLC and HPLC-MS, for this compound Analysis

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for the analysis of β-blockers and related amino alcohols. chromatographyonline.comnih.gov It offers versatility in terms of stationary and mobile phases and is generally performed at room temperature, avoiding the need for derivatization to increase volatility.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the predominant mode of separation.

Stationary Phases: C18 (octadecylsilyl) bonded silica (B1680970) columns are the most common choice, providing a non-polar surface for interaction with analytes. mdpi.com

Mobile Phases: A mixture of water (often buffered) and an organic modifier like acetonitrile or methanol (B129727) is used. The pH of the aqueous component is a critical parameter for basic compounds like this compound, as it controls their degree of ionization and thus retention. mdpi.com Using a high-pH mobile phase (e.g., pH 10) can increase the retention of polar basic compounds. chromatographyonline.com Additives like triethylamine (B128534) are sometimes used to mask residual silanol (B1196071) groups on the silica support, improving peak shape. nih.govnih.gov

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with MS (or tandem MS, MS/MS) provides the highest levels of sensitivity and selectivity, making it the 'gold standard' for analyzing drugs and metabolites in complex biological matrices. chromatographyonline.comnih.gov This technique eliminates the need for derivatization for detection purposes. faa.gov Electrospray ionization (ESI) is the most common ionization source for these types of analytes.

| Parameter | Condition |

|---|---|

| LC System | UPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.8 µm) waters.com |

| Mobile Phase A | Ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffer in water (e.g., 10 mM, pH 10) chromatographyonline.com |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Chiral Separations: Since this compound is a chiral molecule, separating its enantiomers can be important. This is typically achieved using chiral stationary phases (CSPs) based on polysaccharides (like amylose (B160209) or cellulose (B213188) derivatives) or macrocyclic antibiotics. nih.govresearchgate.netneliti.com The mobile phase often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol and a basic modifier like diethylamine. researchgate.net

Preparative Chromatography for Isolation and Scale-Up of this compound and its Derivatives

Preparative chromatography aims to purify and isolate larger quantities of a compound, as opposed to the analytical goal of simply identifying and quantifying it. diva-portal.org The principles are the same as analytical HPLC, but column dimensions, particle sizes, and flow rates are much larger to accommodate higher sample loads.

For a compound like this compound, preparative reversed-phase HPLC would be a suitable method for purification. The goal is to maximize throughput while maintaining adequate resolution to separate the target compound from impurities. Method development involves optimizing the mobile phase composition to achieve the best separation and then scaling up the conditions from an analytical column to a preparative column. Volatile mobile phase components, such as ammonium formate or trifluoroacetic acid, are preferred as they can be easily removed from the collected fractions by lyophilization or evaporation.

Spectrophotometric Techniques for Quantitative Analysis of this compound

Spectrophotometric methods, which measure the absorption or emission of light by a substance, offer simple and cost-effective means for quantitative analysis.

Applications of UV-Vis Spectroscopy in Quantitative Research of this compound

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pnrjournal.com A significant limitation for the direct analysis of this compound is its lack of a strong chromophore—a part of the molecule that absorbs light. oup.com The simple alkyl and amino alcohol structure does not absorb significantly in the typical UV-Vis range (200-800 nm).

To utilize UV-Vis for quantification, derivatization is required to attach a chromophoric group to the molecule. researchgate.net

Pre-column Derivatization: The compound can be reacted with a chromogenic reagent before analysis. For example, reagents like dabsyl chloride react with amines to form intensely colored derivatives that can be detected in the visible range (e.g., around 436 nm). researchgate.net

Post-column Derivatization: The analyte is first separated by HPLC and then mixed with a reagent before reaching the detector. A method has been described for amino acids where they form complexes with Cu(II) ions post-column, and these complexes show significant absorbance in the UV region, increasing detection sensitivity by several orders of magnitude. researchgate.net

| Reagent | Functional Group Targeted | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| Dabsyl Chloride | Primary and Secondary Amines | ~436 | researchgate.net |

| Benzimidazole-(S)-naproxen amide | Primary and Secondary Amines | Not specified, but provides UV-detectable moiety | oup.com |

| Cyanuric Chloride | Primary and Secondary Amines | ~230 | akjournals.com |

Fluorescence Spectroscopy for Interaction and Detection Studies of this compound